N-[4-(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-yloxy)-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1H-pyridine-3-carboxamide
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Overview
Description
BPI-9016M is a novel small-molecule inhibitor that targets both c-Met and AXL tyrosine kinases. It has shown promise in the treatment of non-small cell lung cancer by inhibiting tumor cell growth, invasion, and migration .
Preparation Methods
The preparation of BPI-9016M involves synthetic routes that include the use of various reagents and reaction conditions. One method involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80, and finally mixing with distilled water . Industrial production methods are not explicitly detailed in the available literature.
Chemical Reactions Analysis
BPI-9016M undergoes several types of chemical reactions, including oxidation and reduction. Common reagents used in these reactions include alanine transaminase (ALT) and aspartate aminotransferase (AST), which are involved in the metabolism of the compound . The major products formed from these reactions are its main metabolites, M1 and M2-2 .
Scientific Research Applications
BPI-9016M has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It has been shown to be effective in treating non-small cell lung cancer by targeting c-Met and AXL tyrosine kinases . Additionally, it has been used in preclinical studies to inhibit tumor cell growth and migration . The compound has also been explored for its radiosensitizing effects in cancer treatment .
Mechanism of Action
BPI-9016M exerts its effects by inhibiting the activity of c-Met and AXL tyrosine kinases. These kinases are involved in various cellular processes, including cell proliferation, survival, and metastasis. By targeting these kinases, BPI-9016M disrupts the signaling pathways that promote tumor growth and progression .
Comparison with Similar Compounds
BPI-9016M is unique in its dual inhibition of c-Met and AXL tyrosine kinases. Similar compounds include other tyrosine kinase inhibitors such as crizotinib and cabozantinib, which also target c-Met but may not have the same dual inhibitory effects on AXL . This dual inhibition makes BPI-9016M a promising candidate for the treatment of cancers with aberrant c-Met and AXL signaling.
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-yloxy)-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1H-pyridine-3-carboxamide |
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InChI |
InChI=1S/C25H18F2N4O3/c26-15-3-1-14(2-4-15)18-12-28-13-19(23(18)32)25(33)31-16-5-6-22(20(27)11-16)34-21-8-10-30-24-17(21)7-9-29-24/h1-6,8,10-13H,7,9H2,(H,28,32)(H,29,30)(H,31,33) |
SMILES |
C1CNC2=NC=CC(=C21)OC3=C(C=C(C=C3)NC(=O)C4=CNC=C(C4=O)C5=CC=C(C=C5)F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BPI 9016; BPI-9016; BPI9016; BPI-9016M; BPI 9016M; BPI9016M; |
Origin of Product |
United States |
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